
2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole, also known as DPIB, is a chemical compound that has been widely studied for its potential applications in scientific research. DPIB is a benzimidazole derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用机制
The mechanism of action of 2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been found to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, this compound has been shown to have antitumor effects, which can help to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high purity. This compound has also been found to have low toxicity, making it a safe compound to use in cell culture and animal studies. However, there are also limitations to the use of this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a promising candidate for further investigation. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body. Finally, the development of new methods for administering this compound in aqueous solutions could help to overcome some of the limitations of its use in lab experiments.
合成方法
The synthesis of 2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 3,6-dihydro-1(2H)-pyridinemethanol in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity this compound with good yields.
科学研究应用
2-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to have a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
属性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC 名称 |
2-(3,6-dihydro-2H-pyridin-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H15N3/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13/h1-4,6-7H,5,8-10H2,(H,14,15) |
InChI 键 |
AJSAHKHRKSGBJI-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1)CC2=NC3=CC=CC=C3N2 |
规范 SMILES |
C1CN(CC=C1)CC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


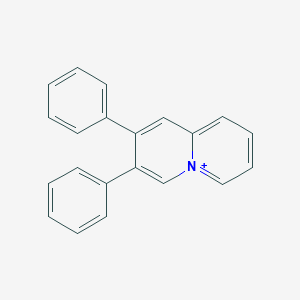
![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
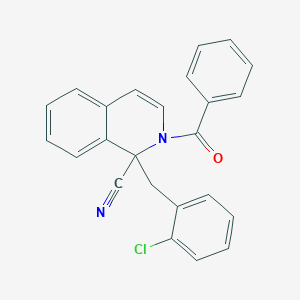


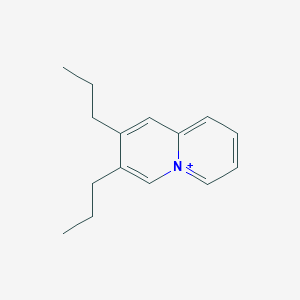
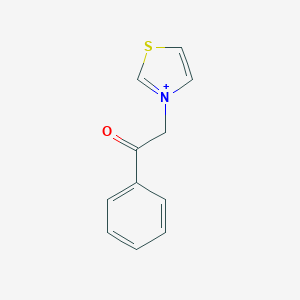
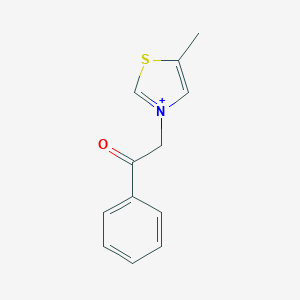
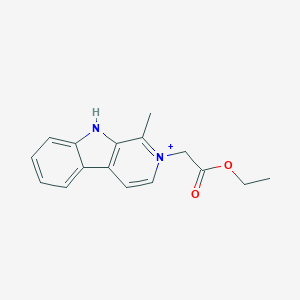
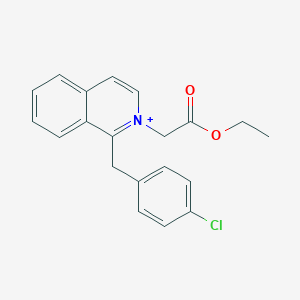

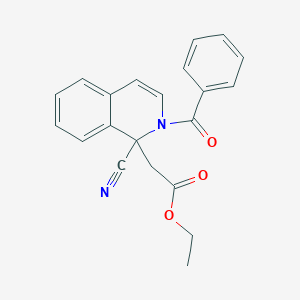
![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
